MMP 底物 III,荧光显色

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

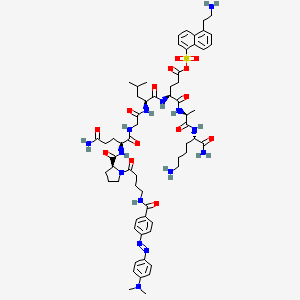

“MMP Substrate III, Fluorogenic” is a specific fluorogenic resonance energy transfer (FRET) peptide substrate with an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as fluorophore/quencher combination .

Synthesis Analysis

The synthesis of “MMP Substrate III, Fluorogenic” involves the combination of a fluorescence resonance energy transfer (FRET) peptide substrate and its specific binding peptide with different lengths of linkers .Molecular Structure Analysis

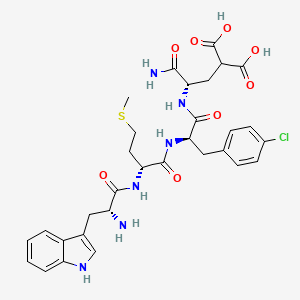

The molecular structure of “MMP Substrate III, Fluorogenic” is complex, with a Hill Formula of C₆₃H₈₈N₁₆O₁₄S . It is a peptide sequence of DABCYL-GABA-Pro-Gln-Gly-Leu-Glu (EDANS)-Ala-Lys-NH₂ .Chemical Reactions Analysis

“MMP Substrate III, Fluorogenic” is a substrate for matrix metalloproteinases (MMPs). When cleaved by MMPs, it exhibits a high degree of sensitivity that is not affected by optical disturbances in biological media .Physical And Chemical Properties Analysis

“MMP Substrate III, Fluorogenic” is a red lyophilized solid that is soluble in DMSO and Tris-buffered saline (pH 7.6). It exhibits fluorescence with an excitation maximum at 340 nm and an emission maximum at 485 nm .科学研究应用

Tumor Imaging

“MMP Substrate III, Fluorogenic” is used in the development of MT1-MMP activatable fluorogenic probes for tumor detection . The specificity of the probes increases due to the high affinity of the MT1-MMP specific binding peptide while keeping the ability to amplify the output imaging signals in response to MMP activity with the FRET substrate .

Detection of MMP Activity

This substrate is useful for the detection of MMP activity . It has been tested on various MMPs, including MMP-2, MMP-9, MMP-3, and MMP-1 .

Assessment of Total Activity in Crude Preparations

“MMP Substrate III, Fluorogenic” is suitable for assessing total activity in crude preparations by continuous assays . It has been tested on MMP-7 and MMP-2 .

Study of MMP Specificity

The substrate is used in studies to understand the specificity of different MMPs . Overlapping substrate specificities within the family of matrix metalloproteinases (MMPs) increase the potential for a substrate to be cleaved by multiple enzymes within this family .

Development of Peptide Substrates for MMPs

“MMP Substrate III, Fluorogenic” is used in the development of peptide substrates for MMPs . These substrates are important in studying the catabolism of extracellular matrix (ECM) components .

Study of Disease States

MMPs have been implicated in a variety of disease states, including arthritis, glomerulonephritis, periodontal disease, tissue ulcerations, and tumor cell invasion and metastasis . The substrate is used in research to understand the role of MMPs in these conditions .

作用机制

Target of Action

The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .

Mode of Action

MMP Substrate III, Fluorogenic is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .

Biochemical Pathways

The cleavage of the MMP Substrate III, Fluorogenic by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .

Pharmacokinetics

Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .

Action Environment

The action of MMP Substrate III, Fluorogenic is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGNTKLGZGISLF-HPRKGXSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87N15O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pentynoicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-,(4S)-(9CI)](/img/no-structure.png)

![7-Methyl-1,7-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574698.png)

![5-Azido-1,3,8-trimethyl-6-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B574699.png)